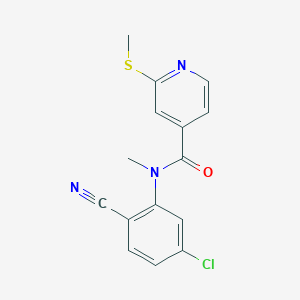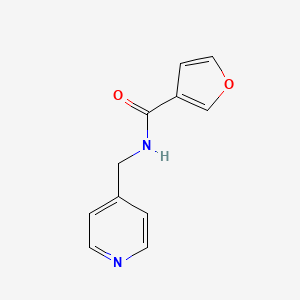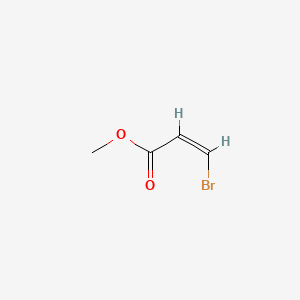
N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” has a similar structure . It has a CAS Number of 189083-68-9 and a molecular weight of 229.06 . The IUPAC name is 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” consists of 17 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” include a density of 1.4±0.1 g/cm3, boiling point of 403.1±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 42.7±0.4 cm3 .
Aplicaciones Científicas De Investigación
Structural Activity Relationship (SAR) Studies In the realm of medicinal chemistry, the examination of structural activity relationships (SAR) plays a crucial role in drug discovery and development. A study by Palanki et al. (2000) on inhibitors of NF-kappaB and AP-1 gene expression highlights the importance of specific functional groups and their placement on the core structure for biological activity. This research indicates that slight modifications to the molecular structure, such as replacing a trifluoromethyl group with a methyl or ethyl group, can significantly impact the compound's effectiveness and bioavailability, suggesting that N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide could be a candidate for similar optimization in drug design (Palanki et al., 2000).
Fluorescent Labeling and Quantitative Analysis Compounds with similar structures to N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide have been explored for their use as fluorescent labeling reagents. For instance, Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine, demonstrating their effectiveness as fluorescent labeling reagents. This suggests potential applications of the compound in analytical chemistry for the detection and quantification of biomolecules (Nakaya et al., 1996).
Catalysis and Synthesis of Organic Compounds The catalytic properties of related compounds have been studied, with research by Chen et al. (2011) showing that aromatic carboxamides and 2-phenylpyridine derivatives can undergo ortho-alkylation with Grignard reagents in the presence of a cobalt catalyst. This opens avenues for N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide to be used in organic synthesis, potentially facilitating the construction of complex organic molecules through directed C-H bond activation (Chen et al., 2011).
Safety and Hazards
Direcciones Futuras
The future directions for research on these types of compounds could involve further exploration of their potential therapeutic applications, such as the use of BK-20 in rescuing Purkinje neuron spiking regularity . Additionally, more research could be conducted to better understand the synthesis processes and chemical reactions of these compounds.
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-19(13-8-12(16)4-3-11(13)9-17)15(20)10-5-6-18-14(7-10)21-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNPESVKRCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Cl)C#N)C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-cyanophenyl)-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)


![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)
![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)